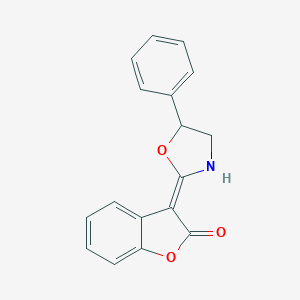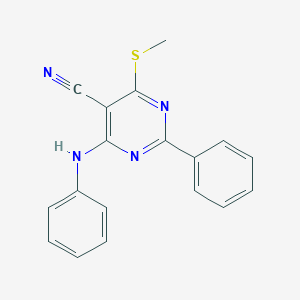
4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile is a chemical compound that belongs to the pyrimidine family. It has been found to have various applications in scientific research, especially in the field of cancer research. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile involves the inhibition of protein kinases, especially the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These kinases play a crucial role in cancer cell proliferation and survival, and their inhibition leads to the suppression of tumor growth.
Biochemical and Physiological Effects
4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. The compound has also been found to modulate the immune system, leading to the activation of immune cells that can target cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile in lab experiments include its high potency and selectivity towards cancer cells. The compound has been found to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, the limitations of using the compound in lab experiments include its low solubility and stability, which can affect its efficacy and reproducibility.
Direcciones Futuras
For the study of 4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile include the development of more potent and selective analogs that can overcome the limitations of the compound. The compound can also be used in combination with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance. The study of the compound's mechanism of action and its interaction with other signaling pathways can also provide insights into the development of new cancer therapies.
Métodos De Síntesis
The synthesis of 4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile involves the reaction of 2-phenyl-4,6-diaminopyrimidine with aniline and methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction leads to the formation of the desired product, which is then purified and characterized.
Aplicaciones Científicas De Investigación
4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile has been extensively studied for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C18H14N4S |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
4-anilino-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4S/c1-23-18-15(12-19)17(20-14-10-6-3-7-11-14)21-16(22-18)13-8-4-2-5-9-13/h2-11H,1H3,(H,20,21,22) |
Clave InChI |
PKJWAMWBWHUNNH-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC(=C1C#N)NC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CSC1=NC(=NC(=C1C#N)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




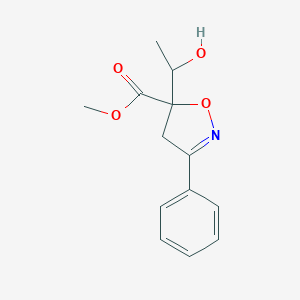
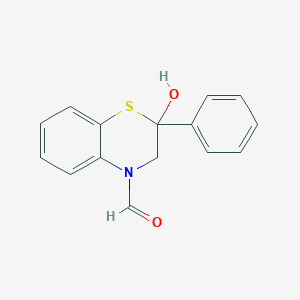
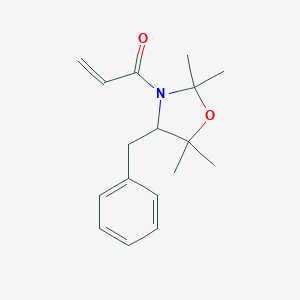
![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)
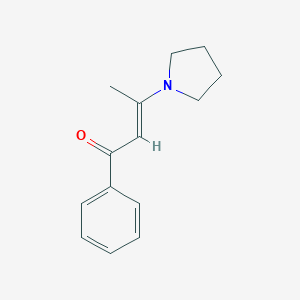
![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)
![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)
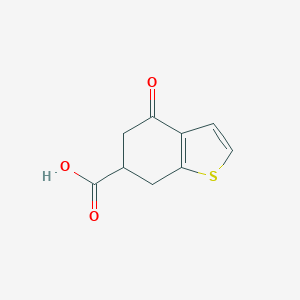
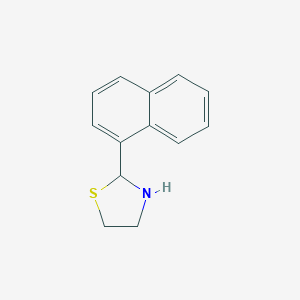
![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)
